7-(2-Chloroethyl)theophylline

Catalog No.
S572517
CAS No.
5878-61-5
M.F
C9H11ClN4O2
M. Wt
242.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2-Chloroethyl)theophylline

CAS Number

5878-61-5

Product Name

7-(2-Chloroethyl)theophylline

IUPAC Name

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C9H11ClN4O2

Molecular Weight

242.66 g/mol

InChI

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3

InChI Key

QCIARNIKNKKHFH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl

Synonyms

7-(2-chloroethyl)theophylline, benaphyllin

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl

The exact mass of the compound 7-(2-Chloroethyl)theophylline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-(2-Chloroethyl)theophylline (CAS: 5878-61-5) is a functionalized xanthine derivative synthesized from theophylline. Its primary value lies in the reactive 2-chloroethyl group at the N7 position, which makes it a crucial precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). Unlike its parent compound, theophylline, which has direct therapeutic uses, 7-(2-Chloroethyl)theophylline is procured almost exclusively as a chemical intermediate for multi-step syntheses, particularly for second-generation bronchodilators. Its utility is defined by its specific reactivity and suitability for creating advanced derivatives like Doxofylline.

Direct substitution of 7-(2-Chloroethyl)theophylline with its parent compound, theophylline, is non-viable as theophylline lacks the necessary N7-alkyl halide handle for subsequent coupling reactions. Using alternative alkylating agents to synthesize this intermediate in-situ is also problematic; for instance, reacting theophylline with 1,2-dichloroethane provides the target compound, but using 1-bromo-2-chloroethane would introduce different reactivity profiles and impurity concerns. Similarly, the hydroxyl analog, 7-(2-hydroxyethyl)theophylline, requires an additional activation step to achieve the reactivity inherent to the chloro-derivative, complicating the process. The specific chloroethyl group provides a predictable and efficient leaving group for nucleophilic substitution, which is critical for achieving high yields in the synthesis of downstream targets like Doxofylline and other specialized xanthine derivatives.

Precursor Efficiency: High-Yield Synthesis of 7-(2-Chloroethyl)theophylline

The synthesis of 7-(2-Chloroethyl)theophylline from theophylline and 1,2-dichloroethane in a 2N sodium hydroxide solution with a tetrabutylammonium (TBA) catalyst achieves a high yield of 88%. This demonstrates an efficient and scalable route to obtaining the key intermediate, which is a critical factor for industrial procurement and manufacturing workflows.

Evidence DimensionSynthesis Yield
Target Compound Data88% yield
Comparator Or BaselineThe related compound 7-(2-hydroxyethyl)theophylline is synthesized under similar conditions with a comparable 86% yield.
Quantified DifferenceN/A (Demonstrates high baseline efficiency)
ConditionsReaction of theophylline with 1,2-dichloroethane in 2N NaOH with 2% TBA catalyst at reflux.

A high-yield synthesis route ensures a more cost-effective and reliable supply of this essential precursor for downstream pharmaceutical manufacturing.

Downstream Conversion: Enabling Efficient Doxofylline Synthesis vs. Multi-Step Alternatives

A primary application for this compound is the synthesis of Doxofylline. Alternative routes to Doxofylline that do not use a pre-formed halo-alkyl intermediate, such as the reaction of theophylline acetaldehyde with ethylene glycol, report average yields of approximately 70%. This older method is also noted to involve more complex synthesis and purification steps. In contrast, routes that start from a pre-synthesized intermediate like 7-(2,2-dialkoxy ethyl) theophylline (a derivative of the target compound) can achieve yields greater than 90%, highlighting the efficiency gained by using a well-defined precursor.

Evidence DimensionYield of Final Product (Doxofylline)
Target Compound Data>90% (Using a route based on a functionalized ethyl-theophylline precursor)
Comparator Or Baseline~70% (Using an older route starting from theophylline acetaldehyde)
Quantified Difference>20% absolute yield improvement
ConditionsComparison of different patented synthesis routes for Doxofylline.

Procuring the specific 7-(2-Chloroethyl)theophylline intermediate enables access to more efficient, higher-yielding, and simplified manufacturing routes for the final Doxofylline API.

Optimized Precursor for Doxofylline Production

This compound is the material of choice for chemical manufacturers aiming to implement a high-yield, streamlined synthesis of Doxofylline. Its use as a starting material avoids the lower yields and more complex process steps associated with older synthetic methods that start from theophylline acetaldehyde.

Synthesis of Novel 7-Substituted Xanthine Derivatives

The reactive chloroethyl group serves as a versatile handle for introducing a wide range of functionalities at the N7 position. This makes it a valuable intermediate for research and development labs creating novel xanthine-based compounds for various therapeutic targets by reacting it with different nucleophiles, such as piperidines and piperazines.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.0570533 g/mol

Monoisotopic Mass

242.0570533 g/mol

Heavy Atom Count

16

UNII

Y7202UN6B7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

5878-61-5

Wikipedia

7-(chloroethyl)theophylline

Dates

Last modified: 08-15-2023

Synthesis of molecularly imprinted polymer with 7-chloroethyl-theophylline-immobilized silica gel as template and its molecular recognition function

Yuhui Zhang, Aijun Tong, Longdi Li
PMID: 14670483   DOI: 10.1016/s1386-1425(03)00225-7

Abstract

By reaction of 7-chloroethyl-theophylline with aminopropylsilanized silica gel we synthesized a 7-chloroethyl-theophylline-immobilized silica gel as template molecule and prepared a molecularly imprinted polymer (MIP-Si), which had special recognition sites to 7-chloroethyl-theophylline. A conventional molecularly imprinted polymer (MIP) using 7-chloroethyl-theophylline as template was also prepared for comparison. Binding abilities to 7-chloroethyl-theophylline and its structural analogs revealed that the MIP-Si shows much higher binding speed and much more binding capacity than the MIP does.


Psychomotor-stimulant effects of 3-isobutyl-1-methylxanthine: comparison with caffeine and 7-(2-chloroethyl) theophylline

V L Coffin, R D Spealman
PMID: 2482186   DOI: 10.1016/0014-2999(89)90130-1

Abstract

The behavioral effects of 3-isobutyl-1-methylxanthine (IBMX) were compared with those of caffeine and 7-(2-chloroethyl) theophylline (7-CET) in squirrel monkeys under a multiple schedule of reinforcement in which fixed-interval responding was maintained alternately by presentation of food and presentation of electric shock. All three drugs produced dose-related increases in response rate in both components of the multiple schedule. Thus, although IBMX generally lacks psychomotor-stimulant effects in rodents, it had behavioral effects in squirrel monkeys that were qualitatively similar to those of caffeine. Based on the average ED50 values, IBMX was 5-7 times more potent than caffeine and 7-CET was twice as potent as caffeine in the two schedule components. This potency relation corresponds well with those observed in radioligand binding assays for central adenosine receptors and is consistent with the view that the psychomotor-stimulant effects of methylxanthines are linked to their antagonistic actions at the adenosine-receptor level. There was no obvious correspondence between the capacity of the methylxanthines to increase response rate and their capacity to inhibit phosphodiesterase activity.


Mediation of acute ethanol-induced motor disturbances by cerebellar adenosine in rats

M Clark, M S Dar
PMID: 3174739   DOI: 10.1016/0091-3057(88)90439-x

Abstract

The possible involvement of brain adenosine in acute ethanol-induced motor incoordination (MI) and inhibition of spontaneous motor activity (SMA) was investigated in male Sprague-Dawley rats. Pretreatment with theophylline or 7-(2-chloroethyl)-theophylline, adenosine antagonists, markedly reduced ethanol-induced MI and inhibition of SMA during a 60 min test period compared with saline + ethanol group. On the contrary, pretreatment with (-)-N6(R-phenylisopropyl)adenosine (R-PIA), an adenosine agonist, or dilazep, an adenosine uptake blocker, markedly potentiated the ethanol-induced MI as well as inhibition of SMA in a 60 min test period compared with saline + ethanol group. No effect on motor coordination was seen when the drug pretreatment was not followed by ethanol. However, the adenosine agonists and antagonists did alter SMA when the pretreatment with these drugs was not followed by ethanol. Ethanol clearance was not altered by the drug pretreatment as blood ethanol levels were similar in all groups except for lower ethanol levels in the R-PIA-treated group. Adenosine A1 binding studies, using 3H-R-PIA as the radioligand and crude membrane preparation from cerebellar cortex, revealed an increase in Bmax with no significant change in Kd in ethanol-treated animals vs. saline control. Theophylline pretreatment prevented the increase in Bmax elicited by ethanol. Collectively, the data suggest that endogenous cerebellar adenosine may be a participating factor in ethanol-induced motor dysfunctions.


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